ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate
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Overview
Description
Ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features an amino group and an ethoxyphenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with various pathways in the body .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-phenylpropanoate: Lacks the ethoxy group, making it less versatile in certain reactions.
Methyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.
Uniqueness
This compound is unique due to the presence of both an amino group and an ethoxyphenyl group, which provide a combination of reactivity and functionality not found in simpler esters. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
ethyl (3S)-3-amino-3-(3-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-3-16-11-7-5-6-10(8-11)12(14)9-13(15)17-4-2/h5-8,12H,3-4,9,14H2,1-2H3/t12-/m0/s1 |
InChI Key |
SLOULWJJBJWFEQ-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)[C@H](CC(=O)OCC)N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(CC(=O)OCC)N |
Origin of Product |
United States |
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